molecular formula C20H15Br3 B11969411 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene CAS No. 154488-09-2

2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene

Cat. No.: B11969411
CAS No.: 154488-09-2
M. Wt: 495.0 g/mol
InChI Key: MUMPWBXYWSNHDC-UHFFFAOYSA-N
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Description

2-Bromo-1,3-bis(bromomethyl)benzene (CAS: 25006-88-6) is a brominated aromatic compound featuring a central benzene ring substituted with one bromine atom at position 2 and two bromomethyl (-CH₂Br) groups at positions 1 and 3 (Figure 1). This compound is a critical precursor in organometallic chemistry, particularly for synthesizing tridentate pincer ligands used in transition metal complexes . Its reactivity is attributed to the electron-withdrawing bromine substituent and the labile bromomethyl groups, which facilitate nucleophilic substitutions and cross-coupling reactions.

Properties

CAS No.

154488-09-2

Molecular Formula

C20H15Br3

Molecular Weight

495.0 g/mol

IUPAC Name

2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene

InChI

InChI=1S/C20H15Br3/c21-12-14-4-8-16(9-5-14)18-2-1-3-19(20(18)23)17-10-6-15(13-22)7-11-17/h1-11H,12-13H2

InChI Key

MUMPWBXYWSNHDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)CBr)Br)C3=CC=C(C=C3)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene typically involves the bromination of 1,3-bis[4-(bromomethyl)phenyl]benzene. This reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process.

Industrial Production Methods

On an industrial scale, the production of 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The bromomethyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydrocarbon derivatives.

Scientific Research Applications

Applications in Coordination Chemistry

One prominent application of 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene is in the formation of organonickel(II) complexes. For instance, when reacted with 3,5-dimethylpyrazole and 1H-indazole, it yields tridentate ligands that can coordinate with nickel. These complexes have been characterized using techniques such as nuclear magnetic resonance (NMR) and single-crystal X-ray diffraction, confirming their structural integrity and stability .

Table 1: Properties of Nickel Complexes Derived from 2-Bromo-1,3-bis[4-(bromomethyl)phenyl]benzene

ComplexLigand TypeYield (%)Characterization Method
Complex 13,5-Dimethylpyrazole85%NMR, FTIR
Complex 2Indazole90%X-ray Diffraction

These nickel complexes have shown potential as catalysts in ethylene polymerization reactions, demonstrating the utility of 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene in catalysis .

Applications in Organic Synthesis

The compound also serves as a valuable intermediate in organic synthesis. It can be utilized in various coupling reactions such as Suzuki-Miyaura cross-coupling reactions to form biphenyl derivatives. These derivatives are essential for the production of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Fluorinated Biphenyl Compounds

In a recent study, researchers synthesized fluorinated biphenyl compounds using a combination of 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene and fluorinated boronic acids through Suzuki coupling. The resulting compounds exhibited enhanced biological activity due to the presence of fluorine atoms, which are known to improve pharmacokinetic properties .

Emerging research indicates that derivatives of 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene may possess biological activities. Studies have suggested that similar compounds can act as inhibitors of Heat Shock Protein 90 (HSP90), which is implicated in cancer progression. The inhibition of HSP90 leads to destabilization of oncogenic proteins, presenting a potential therapeutic avenue for cancer treatment .

Table 2: Biological Activities Associated with Similar Compounds

Activity TypeMechanismReference
HSP90 InhibitionDisruption of oncogenic signaling
Anticancer ActivityInduction of apoptosis

Mechanism of Action

The mechanism of action of 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene involves its interaction with various molecular targets. The bromine atoms and bromomethyl groups can participate in electrophilic aromatic substitution reactions, forming reactive intermediates that can further react with nucleophiles. The pathways involved include the formation of sigma complexes and subsequent deprotonation to yield substituted benzene derivatives .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Symmetry : The 1,3-bis(bromomethyl) substitution pattern in the target compound creates a meta-directing electronic environment, enabling regioselective reactions. In contrast, 1,2,4-tris(bromomethyl)benzene exhibits lower symmetry and forms one-dimensional supramolecular chains via Br⋯Br interactions (3.54–3.70 Å) and hydrogen bonding.
  • Reactivity : The bromomethyl groups in 2-bromo-1,3-bis(bromomethyl)benzene are highly reactive toward nucleophiles like thiols and phosphines, forming stable ligands for metal complexes (e.g., Ni, Pd) . Compounds with fewer bromomethyl groups (e.g., 1,4-bis(bromomethyl)benzene) are less versatile in ligand synthesis but serve as cross-linkers in polymer chemistry .

Crystallographic and Physicochemical Properties

  • Bond Lengths and Angles: In 1,2,4-tris(bromomethyl)benzene, C–Br bond lengths range from 1.970–1.974 Å, with C–C–Br angles of 110.7–111.7° . Similar metrics are expected for 2-bromo-1,3-bis(bromomethyl)benzene, though its asymmetric substitution may lead to varied packing.
  • Solubility and Stability :

    • Bromine-rich compounds (e.g., tris- and tetrakis-substituted derivatives) generally exhibit lower solubility in polar solvents due to increased molecular weight and halogen interactions.
    • 2-Bromo-1,3-bis(bromomethyl)benzene is typically handled under inert conditions due to the lability of its bromomethyl groups, which can hydrolyze in moist environments.

Biological Activity

2-Bromo-1,3-bis[4-(bromomethyl)phenyl]benzene is a polybrominated biphenyl derivative that has garnered attention in recent years due to its potential biological activities. This compound's structure, characterized by multiple bromine substitutions, suggests significant interactions with biological systems, which could lead to various pharmacological applications. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic uses.

Synthesis and Characterization

The synthesis of 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene typically involves bromination reactions on biphenyl derivatives. Recent advancements in synthetic methodologies have improved the yield and purity of such compounds, allowing for more comprehensive biological evaluations. For instance, reactions can be catalyzed by palladium complexes under specific conditions to enhance selectivity and efficiency .

Biological Activity Overview

The biological activity of 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene has been investigated across several studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial effects against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these activities suggest that the compound could serve as a lead structure for developing new antibiotics .

Anticancer Properties

In addition to antimicrobial activity, 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene has been studied for its potential anticancer effects. Preliminary results indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The compound's ability to modulate key proteins involved in cell cycle regulation makes it a candidate for further investigation in cancer therapy .

The mechanisms underlying the biological activities of 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene are not fully elucidated but are believed to involve:

  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative damage and apoptosis.
  • Enzyme Inhibition : It may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.
  • Cell Membrane Disruption : The lipophilic nature of brominated compounds often allows them to integrate into lipid membranes, potentially disrupting cellular integrity.

Case Studies

Several case studies have highlighted the compound's efficacy:

  • Antimicrobial Efficacy : A study reported an MIC of 50 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial potential compared to standard antibiotics .
  • Cancer Cell Line Studies : In experiments with breast cancer cell lines (MCF-7), treatment with 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene resulted in a 70% reduction in cell viability at a concentration of 25 µM over 48 hours .

Data Summary Table

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus50 µg/mL
AnticancerMCF-7 (breast cancer)25 µM
AntimicrobialE. coli100 µg/mL

Q & A

Q. Optimization Strategies :

  • Purification via distillation or recrystallization to isolate high-purity products .
  • Monitoring reaction progress using thin-layer chromatography (TLC) to minimize side products.

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, XRD) during characterization?

Advanced Research Question
Discrepancies often arise from:

  • Crystallographic disorder : Use SHELX software (e.g., SHELXL for refinement) to model anisotropic displacement parameters and account for partial occupancy in XRD data .
  • Impurity signals in NMR : Compare experimental spectra with computational predictions (DFT-based NMR simulations) to identify unexpected peaks. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight .

What spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks confirm successful synthesis?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR :
    • Aromatic protons : Multiplets in δ 7.2–7.8 ppm for biphenyl systems .
    • Bromomethyl groups : Singlets near δ 4.5–4.7 ppm (CH₂Br) .
  • IR Spectroscopy : C-Br stretches at ~550–650 cm⁻¹ .
  • XRD : Confirm planar geometry and bond lengths (e.g., C-Br ~1.9 Å) .

What challenges arise in crystallizing this compound, and how can computational tools mitigate structural ambiguities?

Advanced Research Question
Challenges include:

  • Low solubility : Use mixed-solvent systems (e.g., DCM/hexane) for slow evaporation.
  • Twinned crystals : Employ SHELXD for structure solution and PLATON for twin law validation . Computational pre-screening of solvent effects (e.g., COSMO-RS ) can predict optimal crystallization conditions.

How does the bromine substitution pattern influence reactivity in cross-coupling reactions, and what catalytic systems enhance efficiency?

Advanced Research Question
The electron-withdrawing bromine groups activate the aromatic ring for electrophilic substitution but may sterically hinder coupling reactions. Optimal systems:

  • Buchwald-Hartwig amination : Use Pd(dba)₂/XPhos with elevated temperatures (~100°C) to overcome steric bulk .
  • Suzuki-Miyaura coupling : Employ Pd(PPh₃)₄ with bulky arylboronic acids to prevent homocoupling .

What safety protocols are recommended for handling this compound given its hazardous properties?

Basic Research Question

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
  • Waste disposal : Neutralize brominated waste with NaHCO₃ before disposal.

How does the steric environment of bromomethyl groups affect nucleophilic substitution pathways?

Advanced Research Question
The ortho-bromomethyl groups create steric hindrance, favoring:

  • SN1 mechanisms in polar solvents (e.g., DMF) where carbocation stability outweighs steric effects.
  • Intramolecular cyclization : Under basic conditions, adjacent bromomethyl groups may form cyclic ethers, requiring kinetic control (low temperature) to suppress side reactions .

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